
(2E)-N-(2-chloro-4,6-dimethylphenyl)-2-(naphthalen-1-ylmethoxyimino)acetamide
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Overview
Description
(2E)-N-(2-chloro-4,6-dimethylphenyl)-2-(naphthalen-1-ylmethoxyimino)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-dimethylphenyl group, a naphthalenylmethoxyimino group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-chloro-4,6-dimethylphenyl)-2-(naphthalen-1-ylmethoxyimino)acetamide typically involves the following steps:
Formation of the acetamide backbone: This can be achieved by reacting an appropriate acyl chloride with an amine.
Introduction of the naphthalen-1-ylmethoxyimino group: This step involves the reaction of a naphthalen-1-ylmethoxyamine with the acetamide intermediate.
Chlorination and methylation: The final step includes the chlorination and methylation of the phenyl ring to obtain the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to optimize the process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2-chloro-4,6-dimethylphenyl)-2-(naphthalen-1-ylmethoxyimino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated compounds.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-(2-chloro-4,6-dimethylphenyl)-2-(naphthalen-1-ylmethoxyimino)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure suggests that it may interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (2E)-N-(2-chloro-4,6-dimethylphenyl)-2-(naphthalen-1-ylmethoxyimino)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(2-chlorophenyl)-2-(naphthalen-1-ylmethoxyimino)acetamide
- (2E)-N-(4,6-dimethylphenyl)-2-(naphthalen-1-ylmethoxyimino)acetamide
- (2E)-N-(2-chloro-4,6-dimethylphenyl)-2-(phenylmethoxyimino)acetamide
Uniqueness
(2E)-N-(2-chloro-4,6-dimethylphenyl)-2-(naphthalen-1-ylmethoxyimino)acetamide is unique due to the specific combination of its functional groups. The presence of both the chloro-dimethylphenyl and naphthalen-1-ylmethoxyimino groups provides distinct chemical properties that can be leveraged in various applications. Its uniqueness lies in its potential reactivity and the specific interactions it can have with biological targets.
Properties
IUPAC Name |
(2E)-N-(2-chloro-4,6-dimethylphenyl)-2-(naphthalen-1-ylmethoxyimino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-14-10-15(2)21(19(22)11-14)24-20(25)12-23-26-13-17-8-5-7-16-6-3-4-9-18(16)17/h3-12H,13H2,1-2H3,(H,24,25)/b23-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUTZGWBBOGCQZ-FSJBWODESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C=NOCC2=CC=CC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)/C=N/OCC2=CC=CC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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